![molecular formula C15H13Cl2NO2 B1359846 Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate CAS No. 1071400-48-0](/img/structure/B1359846.png)
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate
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Description
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate (MDBB) is a widely used compound in the chemical and pharmaceutical industries. It is a derivative of benzoic acid and is used in the synthesis of various compounds, including drugs, dyes, and fragrances. MDBB has been studied for its potential therapeutic applications, such as its use as an anti-inflammatory agent, as well as its potential toxicity.
Scientific Research Applications
Synthesis and Characterization
Synthesis Process : Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate has been synthesized through various processes, including coupling and reduction methods. One study describes the synthesis of methyl 4-(2,5-dihydroxybenzylimino)[7-14 C]benzoate, a compound related to Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate, indicating the versatility of synthesis methods for such compounds (Taylor et al., 1996).
Characterization and Properties : Detailed characterization of synthesized compounds, including Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate, is essential to understand their properties. Studies involving nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and other analytical techniques have been conducted to characterize similar compounds (Mohamad et al., 2017).
Chemical Reactions and Interactions
Reaction Mechanisms : Understanding the reaction mechanisms of Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate is crucial for its application in various fields. For example, the study of the interaction of methyl benzoate with amino acids provides insights into potential chemical interactions and binding mechanisms of similar compounds (Zhou et al., 1994).
Polymerization Applications : The compound has been investigated for its role in initiating polymerization reactions. For instance, its cation radical salts have been used as initiators for polymerizing cyclohexene oxide, demonstrating its potential in materials science and polymer chemistry (Abu-Abdoun & Ledwith, 2007).
Biological and Medicinal Research
Molecular Biology and Genetics : Research has shown that Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate-related compounds play a role in regulating various biological pathways. For example, BenR, a regulator in Pseudomonas putida, controls the degradation pathways of aromatic acids such as benzoate and methylbenzoate (Cowles et al., 2000).
Aromatic Compound Degradation : Studies have highlighted the role of Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate in the degradation of aromatic compounds, which is significant in environmental chemistry and waste management applications (Asaruddin et al., 2010).
properties
IUPAC Name |
methyl 4-[(2,4-dichlorophenyl)methylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-15(19)10-3-6-13(7-4-10)18-9-11-2-5-12(16)8-14(11)17/h2-8,18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRDVCKCLTQIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate |
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